molecular formula C5H3FN4 B15072669 8-fluoro-1H-purine CAS No. 20190-19-6

8-fluoro-1H-purine

Cat. No.: B15072669
CAS No.: 20190-19-6
M. Wt: 138.10 g/mol
InChI Key: ITALHFQKCWGZQH-UHFFFAOYSA-N
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Description

8-Fluoro-1H-purine is a fluorinated derivative of purine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1H-purine typically involves the fluorination of purine derivatives. One common method is the metalation-fluorination approach, where a purine derivative undergoes metalation followed by fluorination. For example, 3’,5’-bis-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine can be fluorinated to produce 8-fluoro-3’,5’-bis-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using fluorinating agents such as diethylaminosulfur trifluoride or xenon difluoride. The reaction conditions are optimized to achieve high yields and purity, often involving the protection of reactive groups and subsequent deprotection steps .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-1H-purine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced purine compounds .

Scientific Research Applications

8-Fluoro-1H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoro-1H-purine involves its interaction with various molecular targets, including enzymes and nucleic acids. The fluorine atom can enhance the binding affinity and specificity of the compound to its targets, leading to altered biological activity. For example, fluorinated purines can inhibit enzymes involved in DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells .

Comparison with Similar Compounds

  • 2-Fluoropurine
  • 6-Fluoropurine
  • 2,6-Difluoropurine

Comparison: 8-Fluoro-1H-purine is unique due to the specific position of the fluorine atom, which can result in distinct physicochemical and biological properties compared to other fluorinated purines. For instance, 6-fluoropurine has been shown to have different metabolic stability and enzyme inhibition profiles compared to this compound .

Properties

CAS No.

20190-19-6

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

8-fluoro-7H-purine

InChI

InChI=1S/C5H3FN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10)

InChI Key

ITALHFQKCWGZQH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)F

Origin of Product

United States

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